molecular formula C39H72N4O20 B8106245 Azido-PEG16-NHS ester

Azido-PEG16-NHS ester

Cat. No.: B8106245
M. Wt: 917.0 g/mol
InChI Key: COEQVOGFWOYWNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Components and Spatial Organization

Azido-PEG16-NHS ester (C₃₉H₇₂N₄O₂₀, MW 917.00 g/mol) integrates three functional domains:

  • N-hydroxysuccinimide (NHS) ester : Enables rapid amine acylation at pH 7–9 with t₁/₂ < 30 minutes at 25°C
  • 16-mer PEG spacer : Provides 6.8 nm extension (0.425 nm per ethylene oxide unit), reducing steric hindrance between conjugated moieties
  • Terminal azide : Participates in strain-promoted azide-alkyne cycloaddition (SPAAC) with k₂ ~ 1.0 M⁻¹s⁻¹ for DBCO derivatives

The PEG16 chain’s helical conformation creates a hydration shell of ~3,200 water molecules, increasing conjugate solubility by 45% compared to shorter PEG4 analogs. This property is critical for maintaining biologics stability in formulation buffers.

Structure-Function Relationships

Comparative studies of PEGn-NHS-azide linkers reveal length-dependent effects:

PEG Units Hydrodynamic Radius (nm) Solubility (mg/mL) Plasma Stability (t₁/₂)
4 1.7 12.4 48 h
8 3.4 24.1 72 h
16 6.8 38.9 96 h

Data aggregated from

The 16-unit PEG spacer optimally balances steric shielding and payload accessibility. In ADC applications, this length enables efficient cathepsin B cleavage (kcat = 4.7 s⁻¹) while preventing premature linker hydrolysis.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H72N4O20/c40-42-41-4-6-48-8-10-50-12-14-52-16-18-54-20-22-56-24-26-58-28-30-60-32-34-62-36-35-61-33-31-59-29-27-57-25-23-55-21-19-53-17-15-51-13-11-49-9-7-47-5-3-39(46)63-43-37(44)1-2-38(43)45/h1-36H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEQVOGFWOYWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H72N4O20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

917.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

PEG Backbone Assembly

The PEG16 spacer is synthesized via stepwise ethylene oxide polymerization or modular coupling of shorter PEG units. Source details a scalable method using 2,2-oxybis(ethan-1-ol) and tert-butyl acrylate under basic conditions (Na metal in tetrahydrofuran (THF)) to generate a hydroxyl-terminated PEG precursor. Ultrasound-assisted coupling reduces reaction times from 60 minutes to 15 minutes while maintaining yields above 60%. Discrete PEG (dPEG®) technology, as described in, ensures single molecular weight products by employing precisely defined ethylene oxide units, eliminating polydispersity issues common in traditional PEG synthesis.

Azide Functionalization

Azide introduction occurs via nucleophilic substitution of a leaving group (e.g., tosylate or bromide) on the PEG terminus. In, the hydroxyl group of the PEG intermediate is converted to a tosylate using p-toluenesulfonyl chloride (PTSC) in methylene chloride (MDC) with triethylamine (TEA) as a base. Subsequent displacement with sodium azide (NaN₃) in acetone/water at 75–85°C yields the azido-PEG intermediate with >70% conversion efficiency.

NHS Ester Activation

The terminal carboxylic acid of azido-PEG is activated using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent. Source employs hydroxybenzotriazole (HOBt) and N,N'-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) to form the NHS ester, achieving 33–64% yields depending on PEG length. Tetrafluorophenyl (TFP) esters, noted in, offer superior hydrolytic stability compared to NHS esters but require specialized purification.

Stepwise Synthesis Protocol

The following protocol synthesizes this compound with 95% purity, as outlined in and:

Step 1: PEG Diol Synthesis

Reagents : 2,2-oxybis(ethan-1-ol) (49.64 g), tert-butyl acrylate (20 g), THF (200 mL), Na metal (0.9 g).
Procedure :

  • Dissolve 2,2-oxybis(ethan-1-ol) in THF under nitrogen.

  • Add Na metal gradually over 3 hours, followed by tert-butyl acrylate.

  • Stir for 15 hours at ambient temperature, then acidify with 5% HCl to pH 2–3.

  • Extract with ethyl acetate, dry over Na₂SO₄, and distill under vacuum.

Yield : 85% (theoretical), Purity : 92% (HPLC).

Step 2: Tosylation of PEG Diol

Reagents : PEG diol (14 g), PTSC (14 g), MDC (140 mL), TEA (19.5 mL).
Procedure :

  • Cool PEG diol in MDC to 0–5°C.

  • Add TEA and PTSC dropwise, warm to room temperature, and stir for 15 hours.

  • Quench with 10% HCl, extract with MDC, and distill.

Yield : 78%, Tosylation Efficiency : >95% (¹H NMR).

Step 3: Azide Substitution

Reagents : Tosylated PEG (19 g), NaN₃ (19 g), acetone/water (95 mL/38 mL).
Procedure :

  • React tosylated PEG with NaN₃ at 80–85°C for 3 hours.

  • Distill under vacuum, extract with ethyl acetate, and purify via column chromatography.

Yield : 70%, Azide Purity : 96% (FT-IR).

Step 4: NHS Ester Formation

Reagents : Azido-PEG-COOH (11.5 g), NHS (1.2 eq), DCC (1.1 eq), DMF (100 mL).
Procedure :

  • Activate azido-PEG-COOH with NHS and dicyclohexylcarbodiimide (DCC) in DMF at 0°C.

  • Stir for 12 hours, filter to remove dicyclohexylurea, and precipitate in cold diethyl ether.

Yield : 65%, Final Purity : 95% (LC-MS).

Optimization Strategies for Industrial Scalability

Chromatography-Free Purification

Source demonstrates a chromatography-free method using liquid-liquid extraction to remove unreacted PEG and by-products. By exploiting the hydrophilicity of PEG derivatives, the target compound is isolated in >90% purity through sequential extractions with ethyl acetate and brine.

Ultrasound-Assisted Coupling

Ultrasound reduces coupling times for PEG-NHS ester formation from 90 minutes to 15 minutes, as shown in. This approach minimizes NHS ester hydrolysis, improving yields by 18%.

Temperature and pH Control

Maintaining reactions at 0–5°C during tosylation (Step 2) and NHS activation (Step 4) prevents side reactions. Adjusting pH to 2–3 during extractions enhances impurity removal.

Analytical Characterization

Table 1: Physicochemical Properties of this compound

PropertyValueMethodSource
Molecular Weight917.0 g/molMALDI-TOF-MS
Purity95–96%HPLC
PEG Chain Length16 units¹³C NMR
Azide Content0.98 eq/gFT-IR
NHS Ester Stability48 hours (pH 7.4, 4°C)UV-Vis

Challenges and Solutions in Large-Scale Production

Hydrolysis of NHS Ester

The NHS ester hydrolyzes rapidly in aqueous media (t₁/₂ = 4 hours at pH 7.4). To mitigate this, lyophilized formulations are recommended, and TFP esters are proposed as stable alternatives for long-term storage.

By-Product Management

Unreacted PEG chains and sodium azide residues are removed via diafiltration or tangential flow filtration, achieving impurity levels <0.1%.

Emerging Innovations

Continuous Flow Synthesis

Recent advances in microreactor technology enable continuous production of this compound, reducing batch-to-batch variability and improving throughput by 300% compared to batch processes.

Bioorthogonal Click Chemistry Compatibility

The azide group’s compatibility with strain-promoted azide-alkyne cycloaddition (SPAAC) allows conjugation without cytotoxic copper catalysts, expanding in vivo applications .

Chemical Reactions Analysis

Types of Reactions: Azido-PEG16-NHS ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Drug Conjugates

Azido-PEG16-NHS ester is extensively used in the development of antibody-drug conjugates (ADCs). The ability to attach cytotoxic drugs to antibodies allows for targeted therapy, improving the therapeutic index while minimizing side effects. For instance:

  • Case Study : Research demonstrated that ADCs utilizing this compound exhibited enhanced stability and solubility, leading to improved pharmacokinetics in vivo .

Imaging Agents

The compound is also employed in the synthesis of imaging agents for diagnostic purposes. Its azide functionality can be used to attach imaging probes to biomolecules selectively.

  • Case Study : A study highlighted the use of this compound in creating radiolabeled antibodies for PET imaging, which showed significant uptake in target tissues while maintaining low background signals .

PROTAC Synthesis

This compound serves as a linker in the development of PROTACs (proteolysis-targeting chimeras), which are designed to degrade specific proteins within cells.

  • Case Study : Research indicated that PROTACs synthesized using this linker demonstrated effective degradation of target proteins, showcasing its potential in therapeutic applications against cancer .

Bioconjugation

The compound facilitates bioconjugation processes, allowing researchers to create complex biomolecular constructs for various applications including vaccine development and protein engineering.

  • Case Study : An investigation into vaccine delivery systems reported that conjugating antigens with this compound improved immune responses due to enhanced antigen presentation .

Data Table: Summary of Applications

Application TypeDescriptionKey Benefits
Drug ConjugatesTargeted delivery of cytotoxic agents via ADCsIncreased efficacy, reduced side effects
Imaging AgentsDevelopment of radiolabeled antibodies for diagnostic imagingEnhanced tissue specificity
PROTAC SynthesisLinker for targeted protein degradationEffective modulation of protein levels
BioconjugationCreation of complex biomolecular constructsImproved stability and functionality

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Azido-PEG16-NHS ester with other azide- and NHS-functionalized PEG derivatives, focusing on structural, functional, and application-specific properties:

Property This compound Azido-PEG12-NHS Ester Azido-PEG8-NHS Ester Azido-PEG4-NHS Ester Azido-PEG3-TFP Ester
PEG Chain Length 16 ethylene oxide (EO) units 12 EO units 8 EO units 4 EO units 3 EO units
Molecular Weight 917.0 g/mol 740.79 g/mol 564.58 g/mol 388.37 g/mol 395.31 g/mol
Spacer Length (Å) ~64.6 (estimated) 46.4 32.2 17.7 N/A (TFP ester differs)
CAS Number 1108750-59-9 1108750-59-9 (conflicting ) 1204834-00-3 944251-24-5 1807540-76-6
Functional Groups NHS ester + azide NHS ester + azide NHS ester + azide NHS ester + azide TFP ester + azide
Reactivity Targets amines; CuAAC/SPAAC Targets amines; CuAAC/SPAAC Targets amines; CuAAC/SPAAC Targets amines; CuAAC/SPAAC Targets amines (slower than NHS)
Solubility High (long PEG chain) High Moderate Moderate Low (shorter PEG)
Storage -20°C -20°C -20°C -20°C -20°C
Applications Drug delivery, protein labeling Bioconjugation, imaging probes Biosensors, small molecule links Short-spacer conjugates Stable conjugates (TFP ester)

Key Findings from Comparative Analysis:

PEG Chain Length and Spacer Flexibility :

  • Longer PEG chains (e.g., PEG16) provide greater solubility and reduced steric interference, making them ideal for conjugating large biomolecules (e.g., antibodies) .
  • Shorter PEGs (e.g., PEG4) are preferred for applications requiring minimal distance between conjugated molecules, such as FRET-based assays .

Reactivity Differences :

  • NHS vs. TFP Esters : NHS esters react rapidly with amines under mild conditions (pH 7–9), while tetrafluorophenyl (TFP) esters are more stable in aqueous solutions but require higher pH (8.5–9.5) for efficient conjugation .

CAS Number Discrepancies :

  • Azido-PEG12-NHS ester is inconsistently labeled with CAS 1108750-59-9 in some sources, which overlaps with this compound. This highlights the need for supplier verification .

Storage at -20°C is standard to prevent degradation .

Research and Application Insights

  • Drug Delivery: this compound’s long spacer facilitates stealth coating of nanoparticles, reducing immune clearance and improving circulation time .
  • Click Chemistry : Its azide group enables modular conjugation with DBCO-modified targeting ligands, as seen in antibody-drug conjugate (ADC) development .
  • Limitations : Longer PEG chains may hinder cellular uptake in certain targeting applications, necessitating optimization of PEG length based on the target system .

Biological Activity

Azido-PEG16-NHS ester is a bifunctional polyethylene glycol (PEG) derivative that features an azide group and an N-hydroxysuccinimidyl (NHS) ester. This compound has gained significant attention in the fields of bioconjugation, drug delivery, and biomedical imaging due to its unique chemical properties and versatile applications.

Chemical Structure and Properties

  • Molecular Formula : C39H72N4O20
  • Molecular Weight : 917.0 g/mol
  • CAS Number : 1108750-59-9
  • Purity : Typically >96%
  • Storage Conditions : -20°C

The azide group (-N3) allows for bioorthogonal reactions, particularly through copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the NHS ester facilitates the conjugation to primary amines, making it a powerful tool for creating stable linkages in biological systems .

The biological activity of this compound primarily stems from its ability to engage in click chemistry. The azide can react with terminal alkynes or cyclooctynes, forming stable triazole linkages that are resistant to hydrolysis, which is crucial for maintaining the integrity of drug conjugates in vivo . The NHS ester reacts with primary amines to form stable amide bonds, enabling the efficient labeling of proteins, peptides, and other biomolecules .

Applications in Drug Development

This compound is extensively used in the development of:

  • Antibody-Drug Conjugates (ADCs) : The PEG spacer enhances solubility and circulation time, improving therapeutic efficacy while minimizing side effects.
  • Imaging Agents : The ability to conjugate various imaging moieties allows for targeted imaging in biological systems.
  • Biomolecule Labeling : The compound is employed for site-specific labeling of proteins and nucleic acids, facilitating studies in proteomics and genomics.

Case Studies and Research Findings

  • Targeted Drug Delivery :
    A study demonstrated that conjugating chemotherapeutic agents to antibodies via this compound significantly improved tumor targeting and reduced systemic toxicity compared to free drugs .
  • In Vivo Imaging :
    Research utilizing this compound for radiolabeling proteins showed enhanced imaging resolution in positron emission tomography (PET), underscoring its utility in tracking biological processes in real-time .
  • Protein Engineering :
    The compound has been used to create protein conjugates with improved pharmacokinetics. For instance, a study highlighted how PEGylation via this compound led to prolonged serum half-lives of therapeutic proteins, enhancing their efficacy .

Comparative Data Table

FeatureThis compoundOther PEG Linkers
Functional GroupsAzide / NHS EsterVaries (e.g., Carboxylic)
Molecular Weight917.0 g/molVaries
Reaction TypeCuAAC / NHS Ester CouplingVaries
SolubilityHighVaries
StabilityStable Triazole LinkageVaries

Q & A

Basic Research Questions

Q. What are the key functional groups in Azido-PEG16-NHS ester, and how do they enable bioconjugation?

  • Answer : this compound contains three critical functional groups:

  • Azide (N₃) : Enables bioorthogonal "click chemistry" with alkyne-modified molecules (e.g., via CuAAC or copper-free strain-promoted reactions) .
  • NHS ester : Reacts with primary amines (e.g., lysine residues or aminosilane surfaces) to form stable amide bonds .
  • PEG16 spacer : A 16-unit polyethylene glycol chain that enhances solubility, reduces steric hindrance, and improves biocompatibility .
    • Methodological Insight : For efficient conjugation, dissolve the compound in anhydrous DMSO or DMF to prevent hydrolysis of the NHS ester. Optimize pH to 7.5–8.5 for amine reactivity .

Q. How should this compound be stored to maintain stability?

  • Answer : Store at -20°C in a desiccated environment to prevent hydrolysis of the NHS ester. Aliquot to avoid freeze-thaw cycles. Use within 6 months of opening .
  • Safety Note : Follow GHS guidelines for handling—wear gloves, eye protection, and avoid inhalation (H315, H319 hazards) .

Advanced Research Questions

Q. How can reaction efficiency between this compound and alkyne-functionalized molecules be optimized in aqueous vs. organic solvents?

  • Answer :

  • Aqueous buffers : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) with sodium ascorbate (reducing agent) and CuSO₄. Ensure low copper concentrations (µM range) to minimize cytotoxicity .
  • Organic solvents : For hydrophobic targets (e.g., lipid-modified proteins), use DMSO or THF. Copper-free click chemistry (e.g., DBCO-alkyne) is preferred to avoid solvent incompatibility .
    • Data Analysis : Monitor reaction progress via MALDI-TOF MS or SDS-PAGE to quantify conjugation efficiency. PEG16’s length may reduce steric hindrance compared to shorter PEG variants (e.g., PEG4) .

Q. What strategies mitigate hydrolysis of the NHS ester during long-term bioconjugation experiments?

  • Answer :

  • Temperature control : Conduct reactions at 4°C to slow hydrolysis.
  • Excess reagent : Use a 5–10× molar excess of this compound relative to the target amine.
  • Purification : Remove hydrolyzed byproducts via size-exclusion chromatography or dialysis (MWCO: 3–5 kDa) .
    • Contradiction Note : Some studies report faster hydrolysis in PBS vs. HEPES buffers due to phosphate ions. Validate buffer compatibility using UV-Vis spectroscopy (NHS ester absorbance at 260 nm) .

Q. How does PEG chain length (e.g., PEG16 vs. PEG4) impact the performance of bioconjugates in drug delivery?

  • Answer :

  • PEG16 : Provides longer spacer arms, reducing steric hindrance for large biomolecules (e.g., antibodies). Enhances pharmacokinetics by prolonging circulation time .
  • PEG4 : Suitable for small molecules or peptides but may limit accessibility in dense molecular environments.
    • Experimental Design : Compare in vivo biodistribution using fluorescently labeled PEG16 vs. PEG4 conjugates. Use SPECT/CT imaging to track tumor targeting efficiency .

Q. How can researchers validate the covalent attachment of this compound to target molecules?

  • Answer :

  • Analytical Techniques :
  • FT-IR : Confirm amide bond formation (peak at ~1650 cm⁻¹) and azide retention (2100 cm⁻¹) .
  • HPLC-MS : Detect mass shifts corresponding to PEG16 conjugation .
  • Functional Assays : Perform gel electrophoresis (e.g., SDS-PAGE) to observe mobility shifts in modified proteins .

Data Interpretation & Troubleshooting

Q. How to reconcile discrepancies in reported conjugation efficiencies across studies?

  • Analysis : Variations may arise from:

  • PEG hydration : Longer PEG chains (e.g., PEG16) form larger hydration shells, potentially shielding reactive groups .
  • Reaction scale : Milligram-scale reactions may suffer from inefficiencies vs. microgram-scale optimizations.
  • Target accessibility : Surface-exposed amines (e.g., lysine) vs. buried residues yield different conjugation rates .
    • Resolution : Standardize protocols using reference molecules (e.g., BSA) and report molar ratios, solvents, and purification methods .

Q. What are the limitations of this compound in live-cell labeling?

  • Challenges :

  • Cytotoxicity : Residual copper from CuAAC may impair cell viability. Use copper-free alternatives (e.g., DBCO) .
  • Endocytosis : PEG16 conjugates may be internalized non-specifically. Block with 1% BSA or use shorter PEG spacers for membrane-bound targets .
    • Advanced Solution : Engineer cell lines with surface-exposed non-natural amino acids (e.g., Azidohomoalanine) for site-specific labeling .

Safety & Compliance

Q. What safety protocols are critical when handling this compound?

  • Protocols :

  • Ventilation : Use fume hoods to avoid aerosol exposure (H335 hazard) .
  • Waste Disposal : Collect hydrolyzed waste in sealed containers for incineration. Avoid drain disposal due to aquatic toxicity .
    • Documentation : Maintain SDS sheets and incident reports per institutional guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.